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Compound of Interest

Compound Name:
(4-(2,2-Difluoroethoxy)pyrimidin-5-

yl)methanamine

Cat. No.: B14898561

Get Quote

Executive Summary
In medicinal chemistry, the transition from a methoxy (

) group to a 2,2-difluoroethoxy (

) group is a strategic "metabolic block" tactic. While often employed to mitigate

-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), this
substitution introduces significant steric and electronic perturbations.

Key Trade-offs:

Potency: Generally maintained if the binding pocket can accommodate the extended ethyl

tail (

1.5 Å extension).

Metabolism: Significantly improved stability (
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) due to the C-F bond strength and reduced electron density on the

-carbon.

Lipophilicity: The

group is generally more lipophilic than

but less lipophilic than a non-fluorinated ethoxy group (

) due to the polarity of the C-F bonds.

Conformation: Exhibits a distinct gauche preference, potentially locking the side chain into a

specific bioactive conformation unlike the freely rotating methoxy group.

Physicochemical & Mechanistic Comparison
The following table contrasts the fundamental properties of the two functionalities.
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Feature
Methoxy (

)

2,2-Difluoroethoxy
(

)

Impact on Drug
Design

Steric Volume
Small (

)

Medium (

)

Requires larger

hydrophobic pocket;

risk of steric clash.

Electronic Effect
Electron Donating

(+M)

Weakly Electron

Withdrawing (

from F)

Reduces basicity of

the ether oxygen;

weakens H-bond

acceptor capability.

Metabolic Liability
High (O-

demethylation)

Low (Blocked

-oxidation)

Prevents rapid

clearance; extends

half-life.

Conformation Freely rotating
Gauche effect (O-C-

C-F)

Can pre-organize

ligand for binding

(entropy benefit) or

prevent binding

(entropy penalty).

Lipophilicity (

)
Baseline

to

(approx.)

Increases permeability

but may lower

solubility.

Structural Logic Diagram
The following decision tree outlines the logical flow for selecting the 2,2-difluoroethoxy

bioisostere.
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Lead Compound Optimization
(Methoxy Group Liability)

Is O-demethylation the
primary clearance pathway?

Does binding pocket allow
~1.5 Å extension?

Yes

REJECT
(Use -OCD3 or -OCHF2 instead)

No (Other soft spots dominate)

Is Ether Oxygen a critical
H-bond Acceptor?

Yes No (Steric Clash)

DEPLOY 2,2-Difluoroethoxy
(Expect: Increased t1/2, maintained potency)

No (H-bond not critical)

CAUTION
(Check Selectivity Profiles)

Yes (F reduces O basicity)

Click to download full resolution via product page

Caption: Decision logic for replacing a methoxy group with a 2,2-difluoroethoxy bioisostere

during lead optimization.

Case Studies: Potency & Selectivity Data
Case Study A: Lysyl-tRNA Synthetase Inhibitors
(Tuberculosis)
Objective: Improve metabolic stability of a methoxy-containing hit (Compound 8) without losing

potency against Mycobacterium tuberculosis LysRS.
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Compound 8 (Methoxy):

LysRS IC

: Sub-micromolar.[1][2][3]

Selectivity: Moderate vs. human homolog (KARS1).

Clearance: High (rapid O-demethylation).

Compound 17 (2,2-Difluoroethoxy):

LysRS IC

: Maintained (Sub-micromolar).

Selectivity: Lost. Unexpectedly gained affinity for the human KARS1 off-target.

Metabolic Stability: Improved. The fluoro-ethyl tail blocked the metabolic soft spot.

Insight: While the bioisostere successfully blocked metabolism and maintained potency, the

increased lipophilicity and size allowed the molecule to access a hydrophobic pocket in the

human off-target (KARS1) that the methoxy analog could not, reducing the therapeutic index.

Case Study B: FPR1 Antagonists (Gastric Cancer)
Objective: Enhance potency of isoflavone-based antagonists.

Baseline (Acetoxy/Methoxy): Active antagonists.

Modification: Replacement with 2,2-difluoroethoxy (Compound 30).

Result:Complete loss of activity.

Mechanism: The Formyl Peptide Receptor 1 (FPR1) binding pocket is sterically restricted.

The additional bulk of the

tail created a severe steric clash that prevented binding, unlike the smaller methoxy group.
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Insight: This bioisostere is not a "drop-in" replacement. It requires a pocket analysis (e.g.,

docking) to ensure the additional volume (

) can be accommodated.

Experimental Protocols
Protocol A: Synthesis of Aryl 2,2-Difluoroethyl Ethers
This is the standard protocol for installing the group onto a phenol substrate.

Reagents:

Substrate: Phenol derivative (1.0 equiv)

Alkylating Agent: 2-bromo-1,1-difluoroethane (1.5 equiv)

Base: Potassium Carbonate (

) (2.0 equiv)

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

Preparation: Charge a reaction flask with the Phenol substrate (1.0 eq) and anhydrous DMF

(

concentration).

Deprotonation: Add

(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

Alkylation: Add 2-bromo-1,1-difluoroethane (1.5 eq) dropwise. (Note: This reagent is volatile;

handle in a fume hood).

Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.
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Workup: Cool to RT. Dilute with EtOAc, wash with water (

) and brine (

) to remove DMF. Dry over

.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay
To validate the metabolic blocking effect of the bioisostere.

Materials:

Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

Test Compounds (Methoxy vs. Difluoroethoxy analogs).

Workflow:

Pre-incubation: Mix microsomes (

final) with test compound (

) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Aliquot samples at

mins.

Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to stop

the reaction.
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Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. The slope

gives

.

Success Criterion: The 2,2-difluoroethoxy analog should show a

-fold increase in

compared to the methoxy analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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